molecular formula C20H18N2O4 B10980759 1-benzyl-5-oxo-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)pyrrolidine-3-carboxamide

1-benzyl-5-oxo-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)pyrrolidine-3-carboxamide

Cat. No.: B10980759
M. Wt: 350.4 g/mol
InChI Key: QYIZYTSLEVGYTQ-UHFFFAOYSA-N
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Description

1-benzyl-5-oxo-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)pyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, a benzofuran moiety, and a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-5-oxo-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)pyrrolidine-3-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a γ-lactam.

    Introduction of the Benzofuran Moiety: The benzofuran moiety can be introduced through a Friedel-Crafts acylation reaction, where a benzofuran derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Attachment of the Benzyl Group: The benzyl group can be attached via a nucleophilic substitution reaction, where a benzyl halide reacts with the nitrogen atom of the pyrrolidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of greener reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-5-oxo-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can be performed to replace specific functional groups with others, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of new substituted derivatives.

Scientific Research Applications

1-benzyl-5-oxo-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)pyrrolidine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Biological Research: It is used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 1-benzyl-5-oxo-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The benzofuran moiety can interact with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-benzyl-5-oxo-3-pyrrolidinecarboxamide: Lacks the benzofuran moiety, making it less versatile in terms of biological interactions.

    N-benzyl-2-oxo-1,2-dihydro-3H-indole-3-carboxamide: Contains an indole ring instead of a benzofuran, leading to different biological activities.

Uniqueness

1-benzyl-5-oxo-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)pyrrolidine-3-carboxamide is unique due to the presence of both the benzofuran and pyrrolidine moieties, which provide a combination of aromatic and heterocyclic properties. This makes it a versatile compound for various applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C20H18N2O4

Molecular Weight

350.4 g/mol

IUPAC Name

1-benzyl-5-oxo-N-(1-oxo-3H-2-benzofuran-5-yl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C20H18N2O4/c23-18-9-14(11-22(18)10-13-4-2-1-3-5-13)19(24)21-16-6-7-17-15(8-16)12-26-20(17)25/h1-8,14H,9-12H2,(H,21,24)

InChI Key

QYIZYTSLEVGYTQ-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)CC2=CC=CC=C2)C(=O)NC3=CC4=C(C=C3)C(=O)OC4

Origin of Product

United States

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